



# Application Note: Quantification of Fazamorexant in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Fazamorexant	
Cat. No.:	B12402192	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Abstract

This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Fazamorexant** in human plasma. **Fazamorexant** (YZJ-1139) is a novel dual orexin receptor antagonist under investigation for the treatment of insomnia[1][2]. Accurate quantification in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The described method utilizes a simple protein precipitation for sample preparation and employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This protocol is based on the methodology reported in the first-in-human study of **Fazamorexant** and is suitable for supporting clinical research and development[1][3][4].

## **Principle of the Method**

This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the specific and sensitive detection of tandem mass spectrometry (MS/MS). After a straightforward protein precipitation step to extract the analyte and internal standard (IS) from the plasma matrix, the sample is injected into the LC system. Chromatographic separation is achieved on a C18 reversed-phase column. The eluent is then introduced into the mass spectrometer, where **Fazamorexant** and the IS are ionized using positive electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM), which



involves selecting a specific precursor ion and monitoring a unique product ion for both the analyte and the IS. This highly selective process minimizes interference from endogenous plasma components, allowing for accurate and precise measurement.

## **Materials and Reagents**

- Analytes: Fazamorexant reference standard, stable isotope-labeled Fazamorexant (e.g., m/z 436.1) as an internal standard (IS).
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) HPLC or LC-MS grade.
- Reagents: Formic acid, Ammonium acetate LC-MS grade.
- Water: Deionized water, 18 MΩ·cm or greater.
- Biological Matrix: Drug-free human plasma (K2-EDTA).
- Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

### Instrumentation

- LC System: A high-performance liquid chromatography system, such as a Waters Acquity
  UPLC or equivalent.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: Waters Acquity BEH C18, 1.7 μm, 50 x 2.1 mm, or equivalent.

## **Experimental Protocols**

# Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

• Primary Stock Solutions: Prepare individual stock solutions of **Fazamorexant** and the IS in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.



- Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with 50:50 (v/v) ACN/water.
- Calibration Standards (CS): Prepare calibration standards by spiking the appropriate working solutions into blank human plasma to achieve a concentration range relevant to the expected in-vivo concentrations (e.g., 1-1000 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

### **Plasma Sample Preparation**

The protein precipitation method is used for sample cleanup.

- Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
- Pipette 50 μL of plasma sample (CS, QC, or unknown) into the corresponding tube.
- Add 150 μL of the IS working solution (prepared in acetonitrile) to each tube to precipitate plasma proteins.
- Vortex mix each tube for approximately 1 minute.
- Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to an autosampler vial.
- Inject an aliquot (e.g.,  $5 \mu L$ ) into the LC-MS/MS system for analysis.



Sample Preparation 50 μL Plasma Sample (Calibrator, QC, or Unknown) **Protein Precipitation** Add 150 µL Acetonitrile containing Internal Standard Vortex Mix (1 min) Centrifuge (10 min, 4°C) Transfer Supernatant to Autosampler Vial Inject into LC-MS/MS

Diagram 1: Sample Preparation Workflow

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Diagram 1: Sample Preparation Workflow



#### **LC-MS/MS Method Parameters**

The following tables summarize the instrumental conditions for the analysis of **Fazamorexant**.

Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | LC System | Waters Acquity UPLC or equivalent | | Column | Waters Acquity BEH C18, 1.7  $\mu$ m, 50 x 2.1 mm | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile (ACN) | | Flow Rate | 0.4 mL/min | | Injection Volume | 5  $\mu$ L | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 5.0 | 10 |

Table 2: Mass Spectrometer Conditions | Parameter | Setting | | :--- | :--- | | Instrument | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Fazamorexant | 433.1 | 197.0 | | Internal Standard | 436.1 | 200.0 | | Source Temp. | 500 °C | | IonSpray Voltage | 5500 V |



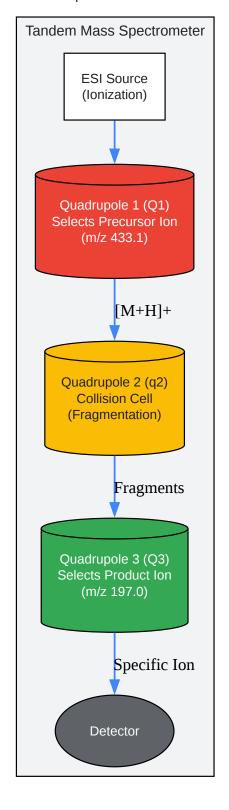


Diagram 2: Principle of MRM for Fazamorexant

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Diagram 2: Principle of MRM for Fazamorexant



#### **Method Validation and Pharmacokinetic Data**

The bioanalytical method was validated according to FDA guidelines, assessing linearity, sensitivity, specificity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Clinical Pharmacokinetic Parameters of Fazamorexant (Single Dose)

Dose	Cmax (ng/mL)	Tmax (h)	t½ (h)
2 mg	155	0.63 - 1.25	1.91 - 3.68
10 mg	688 (MAD)	0.63 - 1.00 (MAD)	2.41 - 3.07 (MAD)
20 mg	1030 (MAD)	0.63 - 1.00 (MAD)	2.41 - 3.07 (MAD)
40 mg	1550 (MAD)	0.63 - 1.00 (MAD)	2.41 - 3.07 (MAD)
60 mg	2200 (MAD)	0.63 - 1.00 (MAD)	2.41 - 3.07 (MAD)
80 mg	1970	0.625 - 1.25	1.91 - 3.68

Data represents arithmetic mean or median values as reported. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life. MAD: Multiple Ascending Dose data from Day 7.

Following single and multiple doses, **Fazamorexant** demonstrated quick absorption and elimination. The maximum plasma concentration (Cmax) and area under the curve (AUC) were shown to be positively correlated with the administered dose.

#### Conclusion

The LC-MS/MS method detailed here provides a sensitive, specific, and reliable approach for the quantification of **Fazamorexant** in human plasma. The simple protein precipitation sample preparation allows for high throughput, making this method well-suited for pharmacokinetic and toxicokinetic studies in a clinical research setting. The validation and application of this method in a first-in-human study confirm its utility for drug development programs.



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#### References

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